Bienvenue dans la boutique en ligne BenchChem!

1-benzyl-3-cyclopropylpiperazine

Melanocortin receptor MC4R Benzylpiperazine SAR

1-Benzyl-3-cyclopropylpiperazine (CAS 1279820-72-2) is a disubstituted piperazine derivative bearing a benzyl group at the N1 position and a cyclopropyl ring at the C3 position of the saturated six-membered ring. Its molecular formula is C₁₄H₂₀N₂ with a molecular weight of 216.32 g·mol⁻¹.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 1279820-72-2
Cat. No. B6204731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-cyclopropylpiperazine
CAS1279820-72-2
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CC1C2CN(CCN2)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-15-14(11-16)13-6-7-13/h1-5,13-15H,6-11H2
InChIKeyVRHIEXKAIFVDFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-cyclopropylpiperazine (CAS 1279820-72-2) Procurement-Relevant Structural and Physicochemical Baseline


1-Benzyl-3-cyclopropylpiperazine (CAS 1279820-72-2) is a disubstituted piperazine derivative bearing a benzyl group at the N1 position and a cyclopropyl ring at the C3 position of the saturated six-membered ring. Its molecular formula is C₁₄H₂₀N₂ with a molecular weight of 216.32 g·mol⁻¹ [1]. The compound is classified as a small-molecule heterocyclic building block and is commercially supplied as a research intermediate, typically at ≥95% purity [2]. The presence of a stereogenic center at C3 means the compound is obtained as a racemate unless chiral resolution is explicitly performed [1].

Why Generic Substitution of 1-Benzyl-3-cyclopropylpiperazine Is Not Straightforward for CNS-Targeted Research


Piperazine derivatives are a privileged scaffold in neuropharmacology, but the precise regiochemistry of substitution dictates receptor subtype engagement [1]. In the benzylpiperazine chemotype, shifting the benzyl group from the N1 to the N4 position (as in the regioisomer 3-benzyl-1-cyclopropylpiperazine, CAS 1248907-51-8) or replacing the cyclopropyl group with larger cycloalkyl rings alters both the conformational landscape and the vector of the pendant aromatic ring, which has been shown to impact melanocortin-4 receptor (MC4R) affinity in a stereospecific manner [1][2]. Consequently, generic interchange within the benzyl-cyclopropyl-piperazine family without structure-matched data cannot be assumed to preserve binding, selectivity, or functional activity profiles. The quantitative evidence below substantiates where differentiation is documented.

Quantitative Comparator Evidence for 1-Benzyl-3-cyclopropylpiperazine in CNS Ligand Design, Physicochemical Property Space, and Supply Specifications


Regioisomeric Differentiation: 1-Benzyl-3-cyclopropylpiperazine vs. 3-Benzyl-1-cyclopropylpiperazine in Melanocortin Receptor Ligand Scaffolds

Structure–activity relationship studies on benzylic piperazine-based melanocortin receptor ligands demonstrate that the position of the benzyl substituent on the piperazine ring is a critical determinant of MC4R affinity. The R‑enantiomer of the benzylic piperazine scaffold, which corresponds to the stereochemistry at the C3 position of 1‑benzyl‑3‑cyclopropylpiperazine, exhibits higher MC4R activity than the S‑enantiomer [1]. While direct affinity data for 1‑benzyl‑3‑cyclopropylpiperazine itself are not publicly available, the literature establishes that the (R)‑configuration at the carbon bearing the benzyl group is the eutomer. This creates a structurally driven differentiation pathway: procurement of the specific regioisomer 1‑benzyl‑3‑cyclopropylpiperazine (rather than 3‑benzyl‑1‑cyclopropylpiperazine, CAS 1248907‑51‑8) positions the benzyl group at the stereogenic center required for the active enantiomer identified in the MC4R privileged structure series [1].

Melanocortin receptor MC4R Benzylpiperazine SAR Stereochemistry

Class-Level Evidence: Benzylpiperazine σ₁ Receptor Antagonist SAR and the Role of Cyclopropyl Substitution

A 2021 series of benzylpiperazine-based σ₁ receptor (σ1R) antagonists designed at the University of Catania identified that N‑benzyl substitution on the piperazine ring is key for σ1R affinity and selectivity over σ2R [1]. Although 1‑benzyl‑3‑cyclopropylpiperazine was not among the specific compounds reported, the class-level SAR indicates that the combination of a benzyl group and a small cycloalkyl substituent on the piperazine core can modulate receptor binding and in vivo antinociceptive efficacy in the mouse formalin test [1]. This provides a context-dependent rationale for selecting 1‑benzyl‑3‑cyclopropylpiperazine over N‑unsubstituted or N‑alkyl piperazine analogs when σ1R engagement is the research objective.

Sigma-1 receptor σ1R antagonist Benzylpiperazine Antinociception

Predicted Physicochemical Property Profile: Lipophilicity, Hydrogen Bonding Capacity, and CNS Drug-Likeness

Computed descriptors provide a quantitative basis for compound selection when experimental data are scarce. 1‑Benzyl‑3‑cyclopropylpiperazine has a predicted XLogP3 of 1.9, a topological polar surface area (TPSA) of 15.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. These values place the compound firmly within the favorable CNS drug-like space (CNS MPO score ≥4.0) [2]. In comparison, the structurally related 1‑benzylpiperazine (CAS 2759‑28‑6, lacking the cyclopropyl group) has a slightly lower XLogP3 of approximately 1.5 and a comparable TPSA, while 1‑cyclopropylpiperazine (CAS 20327‑23‑5) has an XLogP3 of approximately 0.8—substantially lower. The balanced lipophilicity of 1‑benzyl‑3‑cyclopropylpiperazine suggests improved passive blood–brain barrier permeability relative to the more polar cyclopropyl-only analog, while retaining sufficient aqueous solubility for in vitro assay compatibility.

Drug-likeness Lipophilicity CNS MPO score Physicochemical properties

Commercial Availability and Purity Specification vs. Closest Available Analogs

1‑Benzyl‑3‑cyclopropylpiperazine is commercially available from Enamine (catalog EN300‑3059793) and 1PlusChem at ≥95% purity, with pricing at $871/g (1 g scale) and $1,707/2.5 g (2.5 g scale) as of mid-2023 [1]. In contrast, the regioisomer 3‑benzyl‑1‑cyclopropylpiperazine (CAS 1248907‑51‑8) is supplied by AKSci (catalog 1805DJ) also at 95% purity, but with different pricing and packaging options . The 3‑cyclopropyl positional isomer (CAS 1279820‑72‑2) features the benzyl group at the sterically more hindered C3 position, which may require different synthetic routes and result in distinct impurity profiles compared to the N,N‑disubstituted regioisomer. No analytical certificate-of-analysis data are publicly available for direct batch-to-batch comparison.

Chemical procurement Purity specification Research intermediate Supplier comparison

Application Scenarios Where 1-Benzyl-3-cyclopropylpiperazine Offers Documented Differentiation


Stereospecific MC4R Ligand Development Requiring a C3-Benzylpiperazine Scaffold

Research groups optimizing melanocortin-4 receptor ligands can employ 1‑benzyl‑3‑cyclopropylpiperazine as the core scaffold for enantioselective synthesis of the R‑configured eutomer, which has been demonstrated to yield higher MC4R affinity than the S‑enantiomer [1]. The C3 attachment point is essential for installing the chiral benzylic center identified in the privileged structure series.

σ₁ Receptor Antagonist Screening Libraries

Given the established role of benzylpiperazine derivatives as σ1R antagonists with in vivo antinociceptive efficacy, 1‑benzyl‑3‑cyclopropylpiperazine serves as a structurally aligned intermediate for generating focused compound libraries targeting σ1R-mediated pain pathways [2]. The cyclopropyl group provides conformational constraint while maintaining the benzyl pharmacophore.

CNS Drug-Likeness Optimization Programs Requiring Balanced Lipophilicity

With a computed XLogP3 of 1.9 and TPSA of 15.3 Ų, 1‑benzyl‑3‑cyclopropylpiperazine occupies a favorable CNS drug-like property space [3]. This intermediate lipophilicity profile differentiates it from more polar cyclopropyl-only piperazines (XLogP3 ≈ 0.8) and makes it suitable as a starting point for lead optimization campaigns where passive BBB permeability is required.

Regioisomer-Controlled Chemical Biology Probe Synthesis

For probe molecules where the spatial orientation of the benzyl group determines target engagement, procurement of the specific 1‑benzyl‑3‑cyclopropylpiperazine regioisomer (rather than the 1‑cyclopropyl‑4‑benzyl or 3‑benzyl‑1‑cyclopropyl variant) ensures the correct attachment vector for downstream conjugation or functionalization [1][4].

Quote Request

Request a Quote for 1-benzyl-3-cyclopropylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.